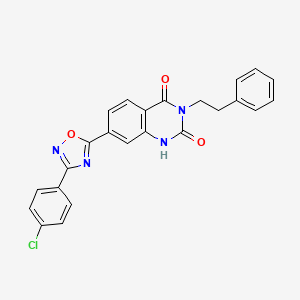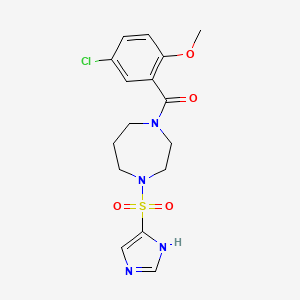![molecular formula C20H16ClN5OS B2667591 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide CAS No. 852373-11-6](/img/structure/B2667591.png)
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide” is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . These compounds have been synthesized as potential antiviral and antimicrobial agents .
Synthesis Analysis
The synthesis of similar compounds has been described via intramolecular oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones with iodobenzene diacetate . The structures of the synthesized compounds were confirmed using 1H NMR and mass spectra .Molecular Structure Analysis
The molecular structure analysis of similar compounds was confirmed using 1H NMR and mass spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and intramolecular oxidative cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were confirmed using various spectroscopic techniques .科学的研究の応用
Anti-Tumor Activity and c-Met Kinase Inhibition
The compound has been investigated for its potential as an anti-tumor agent. Specifically, it inhibits c-Met kinase, a protein associated with cancer cell growth and metastasis. Among the derivatives, 22i stands out, demonstrating excellent anti-tumor activity against lung cancer (A549), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines. Its IC50 values are 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it exhibits superior c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM) .
Bioisosterism-Guided Anticancer Activity
The compound’s structure has been explored for its bioisosterism potential. A set of related derivatives, 1,2,4-triazolo[4,3-c]quinazolines , were designed, synthesized, and evaluated against human cancer cell lines. Some of these derivatives showed comparable cytotoxic activity to the reference drug doxorubicin .
Synthetic Organic Chemistry Insights
Detailed structural analysis of this compound provides valuable insights for synthetic organic chemists. Researchers hope to use these insights to design and develop new materials involving 1,2,4-triazole systems .
Thermally Stable Energetic Materials
The fused-triazole backbone of this compound, specifically 1H-[1,2,4]triazolo triazole , with two C-amino groups as substituents, shows promise as a building block for constructing highly thermally stable energetic materials .
DNA Intercalation Activities
In the context of anticancer agents, novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have been synthesized and evaluated against cancer cell lines (HepG2, HCT-116, and MCF-7). Their DNA intercalation activities are of interest for potential therapeutic applications .
作用機序
Compounds of this class have shown promising biological activities. They have been found to efficiently inhibit some metabolic enzymes such as acetylcholinesterase I and II . They could potentially be used in the treatment of some diseases such as mountain sickness, glaucoma, gastric and duodenal ulcers, epilepsy, osteoporosis, and neurological disorders .
将来の方向性
The future directions in the research of these compounds could involve further exploration of their antimicrobial and antiviral properties . Modifications to the molecular structure, such as the introduction of different substituents, could potentially enhance their biological activity . Further studies could also focus on their potential applications in the treatment of various diseases .
特性
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c1-13-4-2-3-5-16(13)22-18(27)12-28-19-11-10-17-23-24-20(26(17)25-19)14-6-8-15(21)9-7-14/h2-11H,12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSVNHBPIVHPOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2667511.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2,2-difluoro-2-(2-fluorophenyl)ethanone;hydrochloride](/img/structure/B2667512.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2667514.png)

![1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2667516.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dimethoxybenzamide](/img/structure/B2667518.png)
![4-[2-Cyano-3-(4-methylphenyl)prop-2-enamido]-2-fluorobenzamide](/img/structure/B2667520.png)


![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2667524.png)
![5-((3-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2667528.png)
![N-[Cyano(oxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2667529.png)